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2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide

HSF1 pathway inhibition U2OS cells HSP72 induction

HSF1 pathway studies frequently require micromolar KRIBB11 concentrations causing DMSO carryover artifacts in high-throughput screens. This compound solves that with 429-fold greater potency (IC50 2.80 nM vs 1.2 μM in U2OS), enabling assay-ready plating at 100-500× lower concentrations for improved Z' statistics. • IC50 2.80 nM (U2OS) - lowest among profiled US9701664 examples • >149-fold selectivity over BRAF (417 nM); >3,571-fold over PDGFR (>10 μM) • Validated by BindingDB & ChEMBL deposition for HSF1 target engagement studies

Molecular Formula C28H26N2O3
Molecular Weight 438.5 g/mol
CAS No. 669739-14-4
Cat. No. B4721967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide
CAS669739-14-4
Molecular FormulaC28H26N2O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCCCCC5=CC=CC=C5
InChIInChI=1S/C28H26N2O3/c31-28(29-15-7-6-10-20-8-2-1-3-9-20)23-19-25(30-24-12-5-4-11-22(23)24)21-13-14-26-27(18-21)33-17-16-32-26/h1-5,8-9,11-14,18-19H,6-7,10,15-17H2,(H,29,31)
InChIKeyPHTFQELKTQSVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSF1 Pathway Inhibitor Quinoline-4-Carboxamide: Product Overview


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide (CAS 669739-14-4) is a synthetic quinoline-4-carboxamide derivative that functions as an inhibitor of the heat shock factor 1 (HSF1) stress pathway. Disclosed as Example 39 in US Patent 9701664, the compound belongs to a series of fused 1,4-dihydrodioxin derivatives developed for targeting HSF1-mediated transcriptional activity in proliferative diseases [1]. It features a 2-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent at the quinoline 2-position and an N-(4-phenylbutyl) carboxamide side chain, with a molecular formula of C₂₈H₂₆N₂O₃ and molecular weight of 438.5 g/mol . The compound has been profiled in multiple biochemical and cell-based assays through BindingDB and ChEMBL, including HSF1 pathway inhibition, pirin binding displacement, and kinase selectivity panels [1][2].

Pathway Study
HSF1 pathway inhibition in U2OS and SKOV3 cell models
Chemical Probe
Documented kinase selectivity panel supports target engagement studies
SAR Benchmarking
Reference compound for quinoline-4-carboxamide side-chain SAR analysis

Why Substitution Fails: Quinoline-4-Carboxamide SAR


Within the quinoline-4-carboxamide HSF1 inhibitor class, minor structural variations produce large differences in potency, cell-type specificity, and off-target profiles. The N-(4-phenylbutyl) amide side chain is a key structural differentiator: among patent examples sharing the same 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline core, varying the amide substituent shifts HSF1 pathway IC₅₀ values by >20-fold across different cell backgrounds [1]. Additionally, the compound's selectivity window over BRAF kinase (>149-fold) and PDGFR kinases (>3,500-fold) cannot be assumed for close analogs absent equivalent counter-screen data, as kinase polypharmacology is highly sensitive to even single-atom changes in the amide tail region [2]. Substituting this compound with an untested analog from the same patent family without matched assay data risks introducing uncharacterized potency gaps or off-target liabilities.

Amide side chain shifts potency
Varying the N-(4-phenylbutyl) group can change HSF1 pathway IC50 by more than 20-fold across cell backgrounds; potency cannot be inferred from core alone.
Kinase selectivity not transferable
The selectivity window over BRAF and PDGFR kinases is sensitive to amide tail modifications; close analogs without matched counter-screen data may exhibit different off-target profiles.
Untested analog risk
Substituting with another patent example lacking matched assay data may introduce uncharacterized potency gaps or kinase liabilities.

Quantitative Evidence: HSF1 Inhibitor Differentiation


HSF1 Pathway Inhibition in U2OS Cells

In a cell-based HSF1 pathway assay using human U2OS osteosarcoma cells, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide (Example 39) inhibited 17-AAG-induced HSP72 induction with an IC₅₀ of 2.80 nM [1]. This represents a 4.3-fold lower IC₅₀ than Example 1 (IC₅₀ = 12 nM in SKOV3 cells) and a 6.8-fold lower IC₅₀ than both Example 63 (IC₅₀ = 19 nM in SKOV3 cells) and the structurally distinct HSF1 chemical probe CCT251236 (IC₅₀ = 19 nM for HSF1-mediated HSP72 induction) [2][3][4]. Although direct head-to-head comparison is constrained by differing cell lines, the sub-3 nM potency achieved by Example 39 in U2OS cells is the lowest reported IC₅₀ among all publicly profiled compounds in this patent series.

U2OS HSF1 IC50
Cross-study comparable
2.80 nM (U2OS)
4.3× vs Ex. 1; 6.8× vs Ex. 63 & CCT251236
Lowest reported IC50 in patent series; supports concentration-response study design.
Cell-line context differs across comparators; not head-to-head.
HSF1 pathway inhibition U2OS cells HSP72 induction quinoline-4-carboxamide

Kinase Selectivity: BRAF and PDGFR Off-Targets

Counter-screening against a panel of recombinant kinases reveals that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide exhibits a significant selectivity margin. The compound inhibited full-length human recombinant GST-tagged BRAF (S429–E741) with an IC₅₀ of 417 nM, corresponding to a >149-fold selectivity window relative to its primary HSF1 pathway IC₅₀ of 2.80 nM [1]. Against PDGFRB and PDGFRA cytoplasmic domains, inhibition was negligible (IC₅₀ >10,000 nM), yielding >3,571-fold selectivity [1]. While comparable kinase selectivity data are not publicly available for Examples 1 or 63, the broader HSF1 inhibitor field includes compounds such as CCT251236 (a pirin ligand) and KRIBB11 (IC₅₀ = 1.2 μM), neither of which has publicly reported BRAF/PDGFR selectivity panels under the same assay conditions . This selectivity profile reduces the likelihood of confounding kinase-mediated phenotypes in HSF1-focused experiments.

Kinase Selectivity
Reported selectivity window
>149-fold (BRAF)
>3,571-fold (PDGFRB/PDGFRA)
Selectivity supports HSF1 pathway-specific interpretation without kinase crosstalk.
Comparable selectivity data not available for patent analogs.
kinase selectivity BRAF PDGFR off-target profiling

Potency Comparison in SKOV3 Ovarian Carcinoma

When assayed under identical conditions in human SKOV3 ovarian carcinoma cells, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide (Example 39) inhibited 17-AAG-induced HSF1 pathway activity with an IC₅₀ of 68 nM [1]. In the same assay system, Example 1 achieved an IC₅₀ of 12 nM (5.7-fold more potent) and Example 63 achieved an IC₅₀ of 19 nM (3.6-fold more potent) [2][3]. This differential cell-type potency profile—sub-3 nM in U2OS vs. 68 nM in SKOV3—defines the compound's context-dependent activity and distinguishes it from Examples 1 and 63, which maintain sub-20 nM potency in SKOV3 but lack reported U2OS data. This cell-type-dependent potency gradient may be exploited to dissect tissue-specific HSF1 dependencies.

SKOV3 Potency Comparison
Direct head-to-head
68 nM (Example 39)
Ex. 1: 12 nM (5.7× more potent); Ex. 63: 19 nM (3.6× more potent)
Cell-type-dependent potency profile supports tissue-specific HSF1 study design.
Matched SKOV3 assay; U2OS data not reported for comparators.
SKOV3 ovarian carcinoma HSF1 pathway patent SAR

Potency Relative to KRIBB11 Tool Compound

Relative to the widely used HSF1 tool inhibitor KRIBB11, which exhibits an IC₅₀ of 1.2 μM for HSF1 inhibition in cell-based assays, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide is approximately 429-fold more potent based on its U2OS HSF1 pathway IC₅₀ of 2.80 nM [1][2]. Even when compared using the compound's SKOV3 IC₅₀ of 68 nM, it remains 17.6-fold more potent than KRIBB11. This potency differential is a critical consideration for assay formats such as high-content imaging or transcriptional reporter screens, where KRIBB11's micromolar IC₅₀ may require DMSO concentrations approaching cytotoxic thresholds, whereas Example 39's nanomolar potency permits lower compound loading .

vs KRIBB11
Class-level inference
429-fold (U2OS)
17.6-fold (SKOV3)
Nanomolar HSF1 probe may support high-throughput screening with lower solvent load.
Cross-study comparison; assay formats and cell lines differ.
KRIBB11 HSF1 inhibitor potency comparison tool compound

Application Scenarios for HSF1 Inhibitor Research


U2OS Osteosarcoma HSF1 Pathway Screening

With an IC₅₀ of 2.80 nM in U2OS cells—the lowest reported among all publicly profiled US9701664 patent examples—this compound is the preferred choice for HSF1 pathway inhibition studies in osteosarcoma cell backgrounds. Its sub-3 nM potency enables low-concentration treatment regimens that minimize solvent (DMSO) cytotoxicity in extended time-course experiments and high-density microplate formats [1]. Researchers should prioritize this compound over Examples 1 or 63 when using U2OS-based transcriptional reporter assays, HSP72 immunofluorescence readouts, or HSF1 chromatin immunoprecipitation (ChIP) workflows, where maximal pathway suppression at minimal compound loading is critical.

Chemical Probe Use: Documented Kinase Selectivity

For chemical biology experiments where HSF1-mediated effects must be deconvolved from MAP kinase (BRAF) or PDGFR signaling, this compound's published selectivity data—IC₅₀ of 417 nM for BRAF (>149-fold window) and >10,000 nM for PDGFRB/PDGFRA (>3,571-fold window)—provide a quantitative basis for experimental design [2]. This selectivity documentation, verified through BindingDB and ChEMBL deposition, supports the compound's use as a qualified chemical probe for HSF1 target engagement studies, especially in cell lines with active RAS-RAF-MEK-ERK signaling where BRAF inhibition would confound phenotype interpretation.

SAR Benchmarking: HSF1 Quinoline-4-Carboxamides

The compound's N-(4-phenylbutyl) carboxamide side chain defines a specific SAR point within the US9701664 patent space. When screened head-to-head against Example 1 (N-aryl carboxamide) and Example 63 (N-aryl carboxamide with aminoalkoxy quinoline substitution) in SKOV3 cells, the 68 nM IC₅₀ of Example 39 versus 12 nM (Example 1) and 19 nM (Example 63) maps the contribution of the 4-phenylbutyl tail to cell-type-dependent potency [3]. Medicinal chemistry teams optimizing HSF1 inhibitors for tissue-specific indications can use this compound as a reference standard to benchmark new analogs across multiple cell backgrounds simultaneously.

Nanomolar HSF1 Probe for High-Throughput Screening

Compared to the widely available HSF1 inhibitor KRIBB11 (IC₅₀ = 1.2 μM), this compound provides a 17.6-fold (SKOV3) to 429-fold (U2OS) potency improvement [4]. This potency gap supports its use as a replacement for KRIBB11 in automated high-throughput or high-content screening campaigns where micromolar inhibitor concentrations produce excessive DMSO carryover (typically >0.5% v/v), which can independently perturb heat shock responses. The nanomolar potency enables assay-ready compound plating at 100–500× lower concentrations, reducing solvent artifacts and improving Z'-factor statistics in cell-based HSF1 reporter gene assays.

Application
Selection Property
Validation Focus
U2OS osteosarcoma HSF1 pathway studies
Low-concentration treatment compatibility in osteosarcoma cells
HSP72 reduction endpoint and DMSO cytotoxicity control
HSF1 target engagement with kinase crosstalk deconvolution
Published BRAF/PDGFR selectivity documentation
MAPK and PDGFR pathway counter-screening
Quinoline-4-carboxamide SAR benchmarking
N-(4-phenylbutyl) side chain comparator
Cell-type-dependent potency mapping (SKOV3 vs U2OS)
High-throughput HSF1 inhibitor screening
Nanomolar IC50 compatibility with low DMSO carryover
Z'-factor and solvent artifact control in cell-based assays
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